
(2,3-Diethoxyphenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Diethoxyphenyl)methanamine is an organic compound with the molecular formula C10H15NO2 It is a derivative of methanamine, where the phenyl ring is substituted with two ethoxy groups at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Diethoxyphenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 2,3-diethoxybenzaldehyde.
Reductive Amination: The aldehyde group of 2,3-diethoxybenzaldehyde is subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting this compound is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions: (2,3-Diethoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted phenylmethanamines.
科学研究应用
(2,3-Diethoxyphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2,3-Diethoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups on the phenyl ring may enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways, leading to various physiological effects.
相似化合物的比较
(2,3-Dimethoxyphenyl)methanamine: Similar structure but with methoxy groups instead of ethoxy groups.
3,4-Dimethoxyphenethylamine: A related compound with a different substitution pattern on the phenyl ring.
Uniqueness: (2,3-Diethoxyphenyl)methanamine is unique due to the presence of ethoxy groups, which may confer distinct chemical and biological properties compared to its methoxy-substituted counterparts. These differences can influence its reactivity, solubility, and interaction with biological targets.
属性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
(2,3-diethoxyphenyl)methanamine |
InChI |
InChI=1S/C11H17NO2/c1-3-13-10-7-5-6-9(8-12)11(10)14-4-2/h5-7H,3-4,8,12H2,1-2H3 |
InChI 键 |
SUZZNJBVILGXCE-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1OCC)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B15276855.png)
![8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide](/img/structure/B15276862.png)
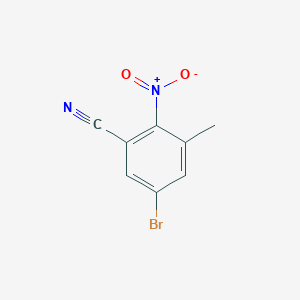
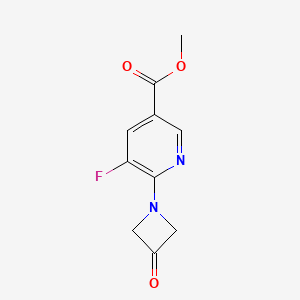
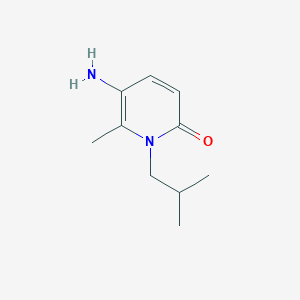
![8-Oxa-2-azaspiro[4.5]decan-4-one](/img/structure/B15276896.png)


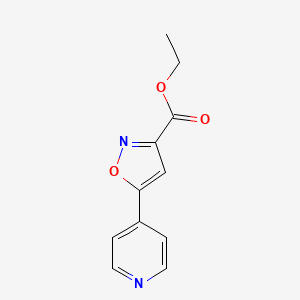
![8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B15276938.png)
carbonyl]carbamate](/img/structure/B15276941.png)
![6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15276949.png)
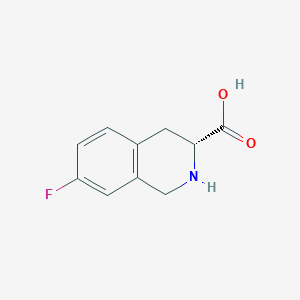
![Benzamide, 4-amino-N-[4-(aminocarbonyl)phenyl]-3-methoxy-](/img/structure/B15276956.png)
